PLK1 Selectivity Window: TAK-960 Demonstrates Enhanced Discrimination Against PLK2 Relative to BI 2536
TAK-960 hydrochloride exhibits a 21-fold selectivity for PLK1 over PLK2 (IC₅₀ PLK1: 0.8 nM vs. PLK2: 16.9 nM), which represents a substantially larger selectivity margin than that of BI 2536, which shows only 4-fold selectivity (IC₅₀ PLK1: 0.83 nM vs. PLK2: 3.5 nM) [1][2]. This 5.25-fold greater discrimination against PLK2 (21-fold vs. 4-fold) may reduce the likelihood of PLK2-mediated off-target effects. TAK-960 also demonstrates 63-fold selectivity over PLK3 (IC₅₀: 50.2 nM) compared to BI 2536's 11-fold selectivity (IC₅₀ PLK3: 9.0 nM) .
| Evidence Dimension | PLK2 selectivity ratio (PLK2 IC₅₀ / PLK1 IC₅₀) |
|---|---|
| Target Compound Data | 21-fold (PLK1 IC₅₀ = 0.8 nM; PLK2 IC₅₀ = 16.9 nM) |
| Comparator Or Baseline | BI 2536: 4-fold (PLK1 IC₅₀ = 0.83 nM; PLK2 IC₅₀ = 3.5 nM) |
| Quantified Difference | TAK-960 shows 5.25-fold greater selectivity margin (21× vs. 4×) |
| Conditions | Biochemical kinase inhibition assays; ATP concentration: 10 μM for TAK-960 |
Why This Matters
Enhanced PLK2 discrimination may translate to an improved therapeutic index and reduced off-target toxicity, a critical differentiator for in vivo experimental design.
- [1] Hikichi Y, Honda K, Hikami K, et al. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens. Mol Cancer Ther. 2012;11(3):700-709. View Source
- [2] AbMole BioScience. BI 2536 Datasheet. IC50 values: PLK1 0.83 nM, PLK2 3.5 nM, PLK3 9.0 nM. View Source
